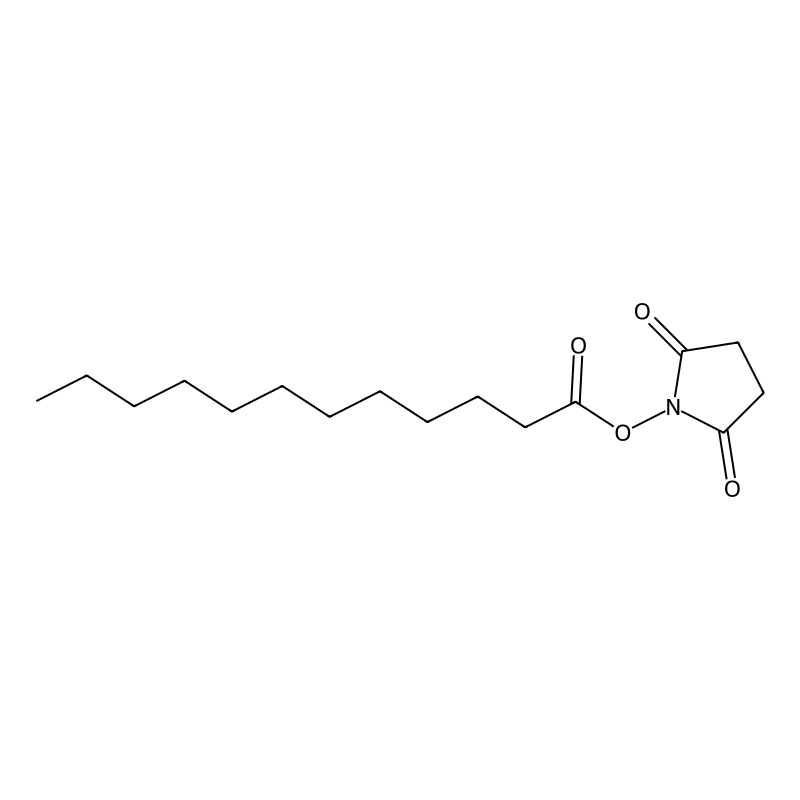2,5-Dioxopyrrolidin-1-yl dodecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,5-Dioxopyrrolidin-1-yl dodecanoate is a chemical compound with the molecular formula and a molecular weight of approximately 297.39 g/mol. It is classified as a biochemical reagent, often utilized in life sciences for various research applications. The compound features a unique structure characterized by a dodecanoate chain attached to a 2,5-dioxopyrrolidine moiety, which plays a crucial role in its biological activity and chemical reactivity .
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl dodecanoate revolves around its ability to react with amine groups on biomolecules. The succinimide ring acts as an electrophile, readily accepting electron density from the nucleophilic amine group. This reaction leads to the formation of a stable amide bond, covalently linking the dodecanoate moiety to the biomolecule [].
Information regarding the specific toxicity of 2,5-Dioxopyrrolidin-1-yl dodecanoate is limited. However, as with most organic compounds, it is recommended to handle it with care following general laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while working with the compound [].
Please Note:
- The information provided is based on available scientific research data on 2,5-Dioxopyrrolidin-1-yl dodecanoate as a biochemical reagent.
- Specific details on some properties (melting point, boiling point, etc.) might require further research from the supplier or scientific literature.
While specific reactions involving 2,5-dioxopyrrolidin-1-yl dodecanoate are not extensively documented, related compounds have demonstrated interactions with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at elevated concentrations. This suggests potential applications in pharmacology and neurobiology, particularly concerning anticonvulsant properties . The compound's structure allows for various coupling reactions, making it a candidate for synthesizing hybrid compounds with enhanced biological activities.
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl dodecanoate exhibit significant biological activity, particularly as anticonvulsants. Studies have shown that these compounds can integrate fragments from known antiepileptic drugs, leading to broad-spectrum efficacy in preclinical seizure models . Furthermore, the compound has been investigated for its potential in proteomics, particularly in isotope-coded peptide studies, enhancing chromatographic resolution and structural analysis.
The synthesis of 2,5-dioxopyrrolidin-1-yl dodecanoate typically involves optimized coupling reactions. These methods allow for the efficient formation of the compound from its precursors while ensuring high purity and yield. The synthesis is critical for producing large quantities required for biochemical applications . Various synthetic routes have been explored to develop derivatives that can be used in specific biological assays and labeling techniques.
The applications of 2,5-dioxopyrrolidin-1-yl dodecanoate span several fields:
- Biochemical Research: Used as a reagent in various life science studies.
- Anticonvulsant Development: Investigated for its potential use in developing new antiepileptic drugs.
- Polymeric Capacitors: Similar compounds have shown promise in electrochemical applications related to energy storage.
- Protein Conjugation: Employed as a coupling agent in chemoselective conjugation processes for proteins and enzymes.
- Biological Labeling: Derivatives of this compound are utilized as nucleic acid probes in homogeneous assay formats.
Interaction studies of 2,5-dioxopyrrolidin-1-yl dodecanoate focus on its binding affinity to various biological targets. Notably, its interaction with voltage-gated sodium channels suggests implications for neuropharmacology. Research into its derivatives has revealed insights into their mechanisms of action and potential therapeutic benefits .
Several compounds share structural similarities with 2,5-dioxopyrrolidin-1-yl dodecanoate. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl acetate | 14464-29-0 | 0.92 |
| Bis(2,5-dioxopyrrolidin-1-yl) succinate | 30364-60-4 | 0.89 |
| Bis(2,5-dioxopyrrolidin-1-yl) octanedioate | 68528-80-3 | 0.87 |
| 2,5-Dioxopyrrolidin-1-yl tetradecanoate | 69888-86-4 | 0.87 |
| 2,5-Dioxopyrrolidin-1-yl acrylate | 38862-24-7 | Not specified |
These compounds demonstrate varying degrees of similarity based on their structural features and functional groups. The uniqueness of 2,5-dioxopyrrolidin-1-yl dodecanoate lies in its specific dodecanoate side chain and the presence of two carbonyl groups within the pyrrolidine ring structure, which may contribute to its distinct biological properties compared to its analogs .








